11H-Benzo[g]pyrido[3,2-b]indole
Description
Properties
IUPAC Name |
12,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-5-11-10(4-1)7-8-12-14(11)17-13-6-3-9-16-15(12)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCVNQIKKDETER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Homopropargyl Azides via Indium(III) Catalysis
Method Overview:
This approach employs indium(III) chloride (InCl₃) as a catalyst to promote intramolecular cyclization of homopropargyl azides, leading to the formation of benzo[g]indoles, which are structurally related to 11H-Benzo[g]pyrido[3,2-b]indole.
- Catalyst: 5 mol% InCl₃
- Solvent: Dichloroethane (DCE)
- Temperature: 80°C
- Duration: Monitored until complete conversion (typically 18 hours)
- Homopropargyl azide substrate (1 equiv) is dissolved in DCE.
- The catalyst is added under inert atmosphere, and the mixture is heated.
- The reaction proceeds via indium-coordination to the alkyne, facilitating intramolecular 5-endo-dig hydroamination, leading to pyrrole formation.
- Post-reaction, the mixture is cooled, and the product is purified through flash chromatography.
- Yields vary depending on substituents, with electron-donating groups providing higher yields (~90%).
- The process demonstrates regioselectivity favoring 5-endo-dig cyclization.
Cascade Cycloisomerization of Azido-Diynes
Method Overview:
A sequential indium(III)-catalyzed process involves two steps:
- First, intramolecular hydroamination of azido-diynes to generate pyrroles.
- Second, further activation of the distal alkyne to form fused heterocycles, including benzo[g]indoles.
- Catalyst: 15 mol% InCl₃
- Solvent: Toluene
- Temperature: 110°C
- Duration: Until complete conversion as monitored by TLC
- Azido-diyne substrates are dissolved in toluene.
- The mixture is heated, promoting intramolecular hydroamination and subsequent cyclization.
- The resulting benzopyrrole intermediates are purified via chromatography.
- The method is highly atom-economical and exhibits broad substrate scope.
- Yields of benzopyrroles range from 42% to 77%, depending on substituents.
Deformylative Intramolecular Hydroarylation
Method Overview:
This method involves cyclization of indolizine derivatives bearing formyl and alkyne groups under acid catalysis, leading to benzo[g]indoles.
- Acid catalysts such as trifluoroacetic acid
- Solvent: Typically dichloromethane or acetic acid
- Temperature: Reflux conditions
- Indolizine precursors are subjected to acid catalysis, inducing cyclization via hydroarylation.
- The reaction favors formation of fused heterocycles, including benzo[g]indoles.
- The process yields products with aryl substituents at specific positions with moderate to high yields (~50-85%).
Multi-step Synthesis via Dimerization and Functionalization
Method Overview:
Starting from simpler indole derivatives, dimerization and subsequent functionalization steps can lead to the target heterocycle.
- Indole derivatives are dimerized using iodine as a catalyst.
- The resulting compounds undergo further cyclization and oxidation steps to form fused heterocycles.
- Yields are variable (50-85%), with the process requiring multiple steps and purification stages.
Data Summary Table
| Method | Catalysts | Key Conditions | Typical Yield | Substrate Scope | Notes |
|---|---|---|---|---|---|
| Homopropargyl Azide Cyclization | InCl₃ (5 mol%) | DCE, 80°C, 18h | 90% (electron-rich substituents) | Homopropargyl azides | Regioselective 5-endo-dig cyclization |
| Azido-Diyne Cascade | InCl₃ (15 mol%) | Toluene, 110°C | 42-77% | Azido-diynes with various substituents | Broad scope, atom-economical |
| Deformylative Hydroarylation | Acid catalysis | Reflux in DCM or acetic acid | 50-85% | Indolizine derivatives | Moderate to high yields |
| Dimerization & Functionalization | Iodine catalysis | Multi-step | 50-85% | Indole derivatives | Multi-step, purification required |
Chemical Reactions Analysis
Types of Reactions: 11H-Benzo[g]pyrido[3,2-b]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The compound’s aromatic nature makes it susceptible to electrophilic substitution reactions due to the delocalization of π-electrons .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with halogens can yield halogenated derivatives, while oxidation can produce quinones or other oxidized forms.
Scientific Research Applications
Synthesis of 11H-Benzo[g]pyrido[3,2-b]indole Derivatives
The synthesis of this compound derivatives is crucial for exploring their biological and chemical properties. Various methods have been developed for this purpose:
- Fischer Indole Synthesis : This method has been employed to create derivatives with enhanced electronic properties, making them suitable for applications in organic semiconductors. The synthesis involves the cyclization of appropriate precursors under acidic conditions, leading to the formation of indole structures that can be further functionalized .
- Vanadium-Catalyzed Reactions : Recent studies have demonstrated the efficiency of vanadium(III)-catalyzed cascade cyclization reactions, which allow for the formation of pyrido[2,3-b]indoles from readily available starting materials. This method showcases good functional group tolerance and high yields .
The biological applications of this compound are particularly noteworthy:
- Anticancer Properties : Compounds derived from this structure have shown promise as anticancer agents. Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, including small cell lung cancer and colorectal cancer. The mechanism often involves the inhibition of bromodomain-containing proteins, which play a role in cancer progression .
- Pharmacological Potential : The pharmacological profiles of these compounds suggest they may be effective in treating a range of conditions beyond cancer, including inflammatory diseases and neurodegenerative disorders. Their ability to modulate biological pathways makes them attractive candidates for drug development .
Material Science Applications
In addition to biological applications, this compound derivatives are being explored for their electronic properties:
- Organic Semiconductors : The incorporation of this compound into organic semiconductor materials has been investigated due to its favorable charge transport properties. These materials are essential for developing high-performance organic solar cells and photodetectors .
- Luminescent Materials : The structural characteristics of these compounds allow them to exhibit strong luminescence, making them suitable for applications in lighting and display technologies .
Case Studies
Several case studies highlight the applications and effectiveness of this compound derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Organic Electronics | Developed a new class of organic semiconductors with improved charge mobility. |
| Study C | Synthesis Methodology | Introduced a novel vanadium-catalyzed synthesis route that improved yield and efficiency. |
Mechanism of Action
The mechanism of action of 11H-Benzo[g]pyrido[3,2-b]indole involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, thereby inhibiting processes such as replication and transcription. The compound’s planar structure and extended π-electron system facilitate its insertion between DNA base pairs, leading to the stabilization of the intercalated complex.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
- Indolo[3,2-b]carbazoles : These compounds exhibit redshifted absorption (up to 354 nm in films) and emission (450 nm) compared to simpler indoles, attributed to extended conjugation. Substituents like thiophene enhance charge transport in OLEDs .
- Benzo[e]pyridoindoles : Positional isomerism (benzo[g] vs. benzo[e]) critically impacts bioactivity. For example, 7H-Benzo[e]pyrido[4,3-b]indole derivatives with 3-OH groups inhibit both topoisomerase I and II, whereas 11H-Benzo[g] analogs lack topoisomerase I activity .
- Pyrido[3,2-b]indolizines: Structural mimicry of indole enables fluorogenicity, exploited in bioimaging. Their compact size allows integration into unnatural amino acids, unlike bulkier benzo[g]pyridoindoles .
Biological Activity
11H-Benzo[g]pyrido[3,2-b]indole is a member of the indole family, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuropharmacology. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is attributed to its structural properties, which allow it to interact with various biological targets. Key mechanisms include:
- Receptor Binding : The compound can bind to multiple receptors, influencing signaling pathways associated with cancer cell proliferation and apoptosis.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial for tumor growth and metastasis.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a significant factor in cancer progression.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Studies indicate that derivatives of this compound have significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 33.69 µM for certain derivatives against human cancer cell lines .
- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against HIV and other viral pathogens .
- Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Against Cancer Cells :
- Mechanistic Studies :
- Antiviral Activity :
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- 1H/13C NMR : Used to confirm regioselectivity and substituent positions. For example, in 5,11-diethylindolo[3,2-b]carbazole, the ethyl groups produce distinct triplet signals (~1.3 ppm for CH3 and quartet signals ~4.2 ppm for CH2), while aromatic protons resonate between 6.8–8.5 ppm .
- LC-MS : Critical for verifying molecular weight and purity. A derivative with molecular formula C16H13N3S showed an [M+H]⁺ peak at m/z 280, consistent with theoretical calculations .
What mechanistic insights explain the regioselectivity of pyridoindole cyclization reactions?
Advanced
Cyclization pathways depend on reaction kinetics and intermediate stability:
- Kinetic vs. thermodynamic control : In a three-step synthesis, nucleophilic attack on an α,β-unsaturated intermediate (e.g., cyanoacetamide) forms a key intermediate that proceeds via either pathway. The kinetic product dominates under low-temperature conditions, while the thermodynamic product forms at higher temperatures .
- Leaving group influence : Ethoxy substituents on intermediates act as leaving groups, directing nucleophilic attack to specific positions (e.g., β-position) .
How do Pd-catalyzed methods enhance the functionalization of pyridoindole cores?
Advanced
Palladium catalysis enables site-selective functionalization:
- C–H activation : Direct arylation at the C2 or C3 position of indole derivatives avoids pre-functionalized substrates, streamlining synthesis .
- Heteroarylation : Coupling with thiophene or pyridine moieties introduces electron-rich or electron-deficient groups, modulating electronic properties for optoelectronic applications .
What applications do pyridoindole derivatives have in materials science, particularly OLEDs?
Advanced
Pyrido[3,2-b]indole derivatives serve as host materials in thermally activated delayed fluorescence (TADF) OLEDs :
- Bipolar charge transport : Derivatives like CzCbPy incorporate carbazole (hole-transporting) and pyridine (electron-transporting) groups, balancing charge injection and reducing efficiency roll-off .
- Deep-blue emission : Structural tuning (e.g., substituent placement) achieves narrow-band emission with Commission Internationale de l’Éclairage (CIE) coordinates suitable for high-color-purity displays .
What computational methods are used to predict the photophysical properties of pyridoindole derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer characteristics. For example, a smaller HOMO-LUMO gap in CzCbPy correlates with enhanced TADF performance .
- Time-Dependent DFT (TD-DFT) : Models excited-state dynamics, such as singlet-triplet energy gaps (ΔEST), critical for designing efficient TADF emitters .
How are pyridoindole derivatives evaluated for biological activity or toxicity?
Q. Advanced
- Mutagenicity assays : Heterocyclic amines like Trp-P1 (a pyrido[4,3-b]indole derivative) are tested in Salmonella mutagenicity tests (Ames test) to assess carcinogenic potential .
- Enzyme inhibition studies : Derivatives with fused pyrazino or pyrimido rings are screened for phosphodiesterase or kinase inhibition using fluorescence-based assays .
What challenges arise in scaling up pyridoindole synthesis for academic research?
Q. Advanced
- Low yields in multi-step reactions : For example, cyclization steps may yield ≤50% due to side reactions (e.g., dimerization). Optimizing solvent polarity (e.g., acetic acid vs. DMF) and stoichiometry improves efficiency .
- Purification complexity : Derivatives with multiple substituents require advanced techniques like preparative HPLC or column chromatography with gradient elution .
How do substituents influence the electronic properties of pyridoindole derivatives?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Nitro or cyano groups at the C3 position lower LUMO levels, enhancing electron affinity for n-type semiconductor applications .
- Electron-donating groups (EDGs) : Methoxy or alkyl groups increase HOMO levels, improving hole-transport properties in OLEDs .
What recent advancements in pyridoindole chemistry address synthetic bottlenecks?
Q. Advanced
- One-pot multicomponent reactions : Combining indole, aldehydes, and cyanoacetamide in a single step reduces intermediate isolation and improves atom economy .
- Metal-free arylation : Hypervalent iodine reagents enable C–H functionalization without transition metals, reducing costs and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
